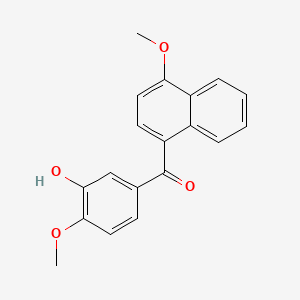
(3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both phenolic and naphthalenic structures, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanon beinhaltet typischerweise die Kondensation von 3-Hydroxy-4-methoxybenzaldehyd mit 4-Methoxynaphthalen-1-carbonsäure. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators, wie z. B. p-Toluolsulfonsäure, unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion dieser Verbindung effizientere katalytische Verfahren und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und fortschrittliche Reinigungstechniken, wie z. B. Hochleistungsflüssigkeitschromatographie, werden oft eingesetzt, um eine großtechnische Produktion zu ermöglichen.
Arten von Reaktionen:
Oxidation: Die phenolische Hydroxylgruppe in der Verbindung kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Methoxygruppen können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für nucleophile Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antioxidative und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere für seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die phenolische und naphthalenische Struktur der Verbindung ermöglicht es ihr, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit diesen Zielstrukturen zu bilden, was zu einer Modulation ihrer Aktivität führt. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Enzymaktivität oder Veränderung der Rezeptor-Signalwege.
Ähnliche Verbindungen:
- (4-Hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanon
- (3-Methoxy-4-hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanon
- (3-Hydroxy-4-methoxyphenyl)-(4-hydroxynaphthalen-1-yl)methanon
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanon aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Das Vorhandensein sowohl von Hydroxyl- als auch von Methoxygruppen an bestimmten Positionen ermöglicht unterschiedliche Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic and naphthalenic structures allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (4-Hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
- (3-Methoxy-4-hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)-(4-hydroxynaphthalen-1-yl)methanone
Comparison: Compared to these similar compounds, (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups in specific positions allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H16O4 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(3-hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone |
InChI |
InChI=1S/C19H16O4/c1-22-17-10-8-15(13-5-3-4-6-14(13)17)19(21)12-7-9-18(23-2)16(20)11-12/h3-11,20H,1-2H3 |
InChI-Schlüssel |
YDQSNBGMHFUAEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)


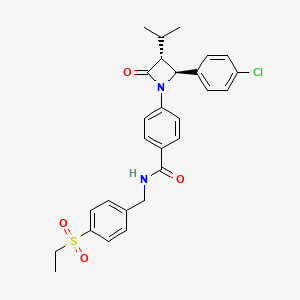
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
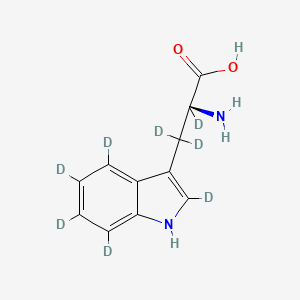
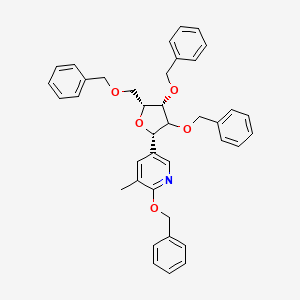
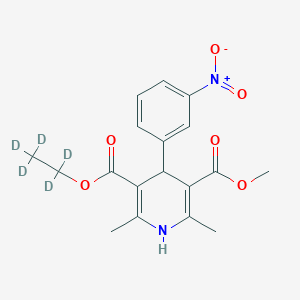


![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
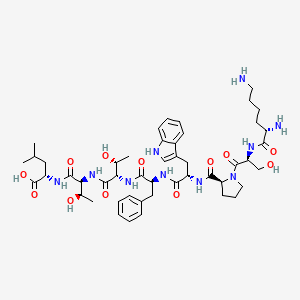
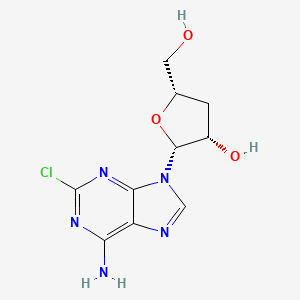
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
